Journal Name:Greenhouse Gases: Science and Technology
Journal ISSN:2152-3878
IF:2.518
Journal Website:http://onlinelibrary.wiley.com/journal/10.1002/(ISSN)2152-3878
Year of Origin:0
Publisher:John Wiley and Sons Ltd
Number of Articles Per Year:71
Publishing Cycle:
OA or Not:Not
Trends in Emission and Utilization of CO2: Sustainable Feedstock in the Synthesis of Value-Added Fine Chemicals
Greenhouse Gases: Science and Technology ( IF 2.518 ) Pub Date: 2022-02-09 , DOI: 10.1007/s10563-021-09352-6
At this moment the major challenge for the human beings is to address uninterrupted raise in CO2 emissions and their consequences. The demands of globalization don’t permit to minimize the CO2 emissions. The possible options to address issues related CO2 emissions are (a) Use of renewable energy sources (b) CO2 capture and storage (CCS) (c) CO2 capture and utilization (CCU). However, the utilization of CO2 in the production of chemicals is eco-economically advantageous. The utilization of CO2 involves the conversion of CO2 or use of CO2 as co-feed in the reaction streams. The research community is progressive to develop CO2 conversion technologies at various levels. The present review focuses on the recent trends in emission and utilization of CO2 as feed stock for catalytic production of organic carbonates which possess ample industrial applications and use of CO2 as soft oxidant in catalytic oxidative dehydrogenation reactions of hydrocarbons. Various catalytic systems for both the conversions are discussed.Graphical AbstractThe approach towards CO2 emissions is changing from CO2 Capture and Storage (CCS) to CO2 Capture and Utilization (CCU). The present review focused on the utilization of CO2 as feed stock in dehydrogenation reactions and synthesis of organic carbonates using variety of catalysts.
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First-Principles Studies of the Adsorption and Catalytic Properties for Gas Molecules on h-BN Monolayer Doped with Various Transition Metal Atoms
Greenhouse Gases: Science and Technology ( IF 2.518 ) Pub Date: 2021-11-05 , DOI: 10.1007/s10563-021-09350-8
The adsorption properties for some gas molecules (H2, N2, CO, NO and CO2) on pristine and transition metal-doped h-BN monolayer are investigated by using density functional theory (DFT) calculations. In contrast with N vacancy (VN) substrates, those with B vacancy (VB) are more easily doped with metal atoms, among which Ti atom doping shows the lowest binding energy. For the adsorption of these gas molecules, NO is most easily adsorbed on h-BN monolayer with metal dopants, especially Pt doped system yields the lowest adsorption energy of NO. Since a NO molecule on Pt doped h-BN monolayer could not be directly decomposed into Oads and Nads due to the high reaction energy barrier (≈ 2.00 eV), the (NO)2 dimmer can interact with Pt to form a five-membered ring or a four-membered ring through two different Langmuir–Hinshelwood (LH) mechanisms for NO reduction catalytic reaction, respectively. The LH1 reaction process needs to overcome relatively lower energy barriers, while the product of the LH2 mechanism has a more stable structure. For the catalytic process of CO oxidation, the remained Oads can bind with CO and form CO2, by overcoming a much lower energy barrier of only 0.14 eV. It seems that Pt doping can enhance the adsorb capacity of h-BN monolayer for the gas molecules and the potential catalytic activity for electrochemical reduction of NO.
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Theoretical Study on Urea Synthesis from N2 and CO2 Catalyzed by Electrochemical Tandem Catalysis of CCFs Materials
Greenhouse Gases: Science and Technology ( IF 2.518 ) Pub Date: 2023-07-06 , DOI: 10.1007/s10563-023-09403-0
On account of the activation of N2 and the high-energy barrier of the competitive hydrogen evolution reaction (HER), problems such as low Faraday efficiency, low urea yield, and slow synthesis speed are the bottlenecks of urea synthesis at present. The proper design of catalysts, especially electrocatalysts, is a challenge to improve the efficiency of urea production and to fully exploit its key properties. Because of its stronger electron holding capacity and wider π-electron system than that of mononuclear metal phthalocyanine, binuclear metal phthalocyanine has great application prospects in electrochemical catalytic reduction reactions. This paper anchors the two-dimensional conjugated covalent organic framework (2D c-CCFs) at the center of M–Nx–C as an electrocatalyst for urea synthesis, and these 2D c-CCFs (MoM–Pc–MnN4, M = Cr, Fe, Mn, Tc, Re) are composed of metal phthalocyanine (MoM–Pc) and MnN4 units. The activation of N2 occurs at the bimetallic site of MoM1–Pc. After the formation of CO on the M2N4 structural fragment, CO overflows onto the surface of MoM1–Pc and is coupled with activated nitrogen to generate urea. The descriptors were screened in four steps to obtain five possible catalyst structures among 20 tandem catalysts: MoCr–Pc–MnN4–CCFs, MoFe–Pc–MnN4–CCFs, MoMn–Pc–MnN4–CCFs, MoRe–Pc–MnN4–CCFs, MoTc–Pc–MnN4–CCFs. According to the calculation of DFT, the optimal catalyst and the optimal path were screened in the comparison of the urea path determination step. It was concluded that the optimal catalyst MoFe–Pc–MnN4–CCFs has the lowest limiting potential (UL = − 0.18 V) in the series catalytic synthesis of urea, and it could well inhibit HER. This indicates that the catalyst structure has high NRR selectivity and experimental feasibility. The adsorption mode of N2 in this paper is mainly connected to the active site in the side-on mode. By comparing the calculated adsorption energy values, there is a strong adsorption energy of N2 (− 1.32 eV) on the surface of MoFe–Pc–MnN4–CCFs, and the length of the N≡N bond is extended to 1.22Å. It illustrated that N2 adsorption and activation on the catalyst surface are enhanced. Comparing the C–N coupling barrier of the key step of urea synthesis, it is found that the kinetic barrier of *CO and *NH2NH2 coupling (Ea = 0.29 eV) is lower than that of *CO and *N2 coupling (Ea = 0.85 eV), indicating that the C–N coupling mode is not limited to the coupling between *CO and *N2, which provides a wider selectivity for urea synthesis. Our research offers a valid catalyst design strategy for improving the performance of Mo-based materials for the electrocatalytic synthesis of urea.Graphical Abstract
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Towards Extraordinary Catalysts for Aromatization of Biomass and Low-Cost C5 Streams
Greenhouse Gases: Science and Technology ( IF 2.518 ) Pub Date: 2022-07-20 , DOI: 10.1007/s10563-022-09364-w
The production of aromatics with fuel properties from either biomass resources or low-cost refinery streams such as C5 is an important industrial interest. However, the strategic design of reliable catalysts with commercial compatibilities remained a challenge. Several investigations were carried out in this direction. This review accordingly presents a comprehensive analysis of the literature on the catalysis-based strategies adopted for aromatization of the feeds. Valorization of furans and allied oxygenates derived from biomass into aromatics was initially covered. The review examined strategies for C5 streams aromatization, co-upgrading of furans with hydrocarbons and methanol and discussed how biomass-derived bio-oils could be valorized into aromatics. In addition to discussion on the influence of catalytic textural, acidity and topological properties, the paper provided substantial updates on the associated reaction mechanisms. A perspective for further investigations in aromatization was also provided.
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Catalytic Oxidation of Ethyl Lactate to Ethyl Pyruvate over Au-Based Catalyst Using Authentic Air as Oxidant
Greenhouse Gases: Science and Technology ( IF 2.518 ) Pub Date: 2022-05-21 , DOI: 10.1007/s10563-022-09359-7
Highly dispersed Au nanoparticles supported on Ni–Al mixed metal oxides (Au/NiAl-MMO) were prepared by a facile method, which is significantly efficient for the aerobic oxidation of ethyl lactate using authentic air as the oxidant, achieving 72.6% ethyl lactate conversion and 88.3% selectivity to ethyl pyruvate at 240 °C in a continuous fixed-bed reactor. The catalyst retained its catalytic performance during a long-term stability test. Characterization and experimental studies on the kinetic dependence sequence of the reactants and elementary reaction steps confirmed that the Au/NiAl-MMO catalyst followed the Mars–van Krevelen mechanism, with the activation of O2 as the elementary step. The quasi in situ X-ray photoelectron spectroscopy spectra demonstrated that the active sites in the Au/NiAl-MMO catalyst were Au nanoparticles. This work may provide a novel technique for developing more efficient supported metal catalysts for the aerobic oxidation of ethyl lactate using authentic air as the oxidant.Graphical abstractHighly dispersed Au nanoparticle catalyst was facilely prepared for the efficient catalytic oxidation of ethyl lactate with authentic air.
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Trimetallic PtTiMg Alloy Nanoparticles with High Activity for Efficient Electrocatalytic Ethanol Oxidation
Greenhouse Gases: Science and Technology ( IF 2.518 ) Pub Date: 2022-04-04 , DOI: 10.1007/s10563-022-09355-x
Although nanostructures based on noble metal alloys are widely used in the anode catalysts of direct ethanol fuel cells, their commercialization remains a remarkable challenge due to their high cost and poor durability. We describe the successful synthesis of trimetallic PtTiMg alloy nanoparticles with adjustable composition using a simple one-step three-target magnetron co-sputtering method. Various physical characterization and electrochemical methods were used to investigate the structure/composition and electrochemical properties of the obtained PtTiMg alloy catalysts toward ethanol oxidation reaction (EOR). The PtTiMg alloy catalyst demonstrated excellent electrocatalytic activity and high durability when the Mg content was 2.76%, (after 3000 cycles, retained 91% of its electrochemical surface area). Furthermore, the electrochemically active surface area and peak current density of the PtTiMg alloy catalyst are 1.5 and 0.8 times higher than those of the commercial pure Pt catalyst, respectively. Furthermore, the long-term strong acid immersion test demonstrated that the PtTiMg alloy catalysts retain high electrocatalytic activity in harsh environments, demonstrating the potential application of the obtained PtTiMg alloy catalysts for EOR.
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Enhanced Catalytic Activity and SO2/H2O Tolerance for Selective Catalytic Reduction of NOx with NH3 over Titanate Nanotubes Supported MnOx–CeO2 Catalyst at Low Temperature
Greenhouse Gases: Science and Technology ( IF 2.518 ) Pub Date: 2022-03-16 , DOI: 10.1007/s10563-022-09356-w
An environment-friendly selective catalytic reduction (SCR) catalyst with high catalytic activity and strong anti-poisoning performance at low temperature is strongly needed to achieve the wide application of low temperature NH3-SCR technology. Selection of appropriate carrier is one of the most important measures to improve catalytic activity as well as anti-poisoning capability of SCR catalyst. Manganese oxide-cerium oxide supported on traditional titanium dioxide (denoted as MnCe/TiO2) and titanate nanotubes (denoted as MnCe/TiNTs) were prepared by impregnation method and their catalytic activities towards NH3-SCR of NO were evaluated in flue gas with or without SO2 & H2O. The results indicate that TiNTs with optimum morphology and microstructure can be obtained when P25 TiO2 is hydrothermally treated at 130 °C for 24 h. Supporting MnOx–CeO2 composite on TiNTs not only enhances the catalytic activity at low temperature, but also improves N2 selectivity and widens active temperature window of catalyst. The main reason is the large specific surface area as well as the unique hollow tubular structure of TiNTs facilitates high dispersion of catalytic active components on the inner and outer walls of TiNTs, which enriches surface acid sites and surface reactive oxygen species to fulfill low temperature SCR reaction cycle. Moreover, TiNTs significantly enhances the SO2 & H2O tolerance of catalyst, for the competitive adsorption between SO2, H2O and reactants is alleviated and the deposition of ammonium sulphate or ammonium bisulphate becomes more difficult on MnCe/TiNTs catalyst. Besides, the confinement effect of TiNTs makes partial toxicants be trapped inside the tubular channel of TiNTs. So that protects the active components, which are distributed on the out wall of TiNTs, from being poisoned.
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The Structure and Catalytic Properties of MoVTeNbO Catalysts Modified by Adding Cr, Fe, Ce and W
Greenhouse Gases: Science and Technology ( IF 2.518 ) Pub Date: 2021-09-20 , DOI: 10.1007/s10563-021-09346-4
Cr, Fe, Ce and W doped MoVTeNbO M2 phase catalysts were synthesized and used in the selective oxidation of propylene to acrylic acid (AA). Results show that the introduction of Cr, Fe, Ce and W substantially affects the physicochemical properties and catalytic performance of MoVTeNbO-based catalysts. Un-doped catalyst consists of M2 phase and TeO2, while Cr, Fe, Ce and W-doped catalysts are mainly composed of M2 and MoO3. It is indicated that doping of Cr, Fe, Ce and W can restrain the formation of TeO2, but favour the formation of MoO3. Un-doped, Cr and W-doped catalysts display irregular-shaped particles morphology, while Fe and Ce-doped catalysts display nanosheets morphology. In addition, the valence of superficial elements of catalysts changed greatly with the doping elements. For catalytic performance, in addition to Cr, the propylene conversion of the catalyst decreases obviously with doping of other elements, probably due to the drastically reduced specific surface area with doping of Fe, Ce and W. The existence of Cr and Ce can increase the selectivity to AA at all test temperatures (360–440 ℃), while Fe and W-doped catalysts only show higher selectivity than the un-doped one at high temperature of 420 and 440 ℃. It is illustrated that the catalysts with redox ability at relatively low temperature is more favorable for the selectivity to AA. Among them, Cr-doped catalyst shows the highest selectivity (85.3%) and yield (63.5%) of AA at test temperature of 380 ℃, which are 15.3 and 7.5% higher than that of un-doped catalyst, respectively.Graphic AbstractThe M2 phase MoVTeNbO catalysts doped with Cr, Fe, Ce and W have been synthesized. It is demonstrated that the addition of Cr improves the stability of Te4+, and Cr-doped M2 phase shows excellent catalytic performance in the selective oxidation of propylene to acrylic acid.
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Recent Advances in Catalytic Conversion of C5/C6 Alkanes to Olefins: A Review
Greenhouse Gases: Science and Technology ( IF 2.518 ) Pub Date: 2022-09-12 , DOI: 10.1007/s10563-022-09367-7
Light naphtha (C5–C6 alkanes) is commonly used as a feedstock for steam cracking or catalytic cracking to produce ethylene and propylene. This paper summarizes the progress of C5/C6 alkanes steam cracking and catalytic cracking, but the key problem of the above method is the high yield of low-value C1–C3 alkanes. When C5/C6 olefin is used as the feedstock of catalytic cracking, the ethylene and propylene yields are high, while the C1–C3 alkanes yield is low. It is of scientific value to dehydrogenate the C5/C6 alkanes into the corresponding olefins, and effectively convert the olefins into ethylene and propylene. This paper reviews recent progress of direct catalytic dehydrogenation and oxidative dehydrogenation of C5/C6 alkanes, and points out that the key is to develop C5/C6 alkanes dehydrogenation catalyst for selective preparation of corresponding mono-olefins. The main issues about how to develop highly selective C5/C6 alkanes dehydrogenation catalysts are proposed.
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Selective Conversion of Ethanol and Acetaldehyde to 1,3-Butadiene Over Zr-HMS Catalysts
Greenhouse Gases: Science and Technology ( IF 2.518 ) Pub Date: 2023-02-18 , DOI: 10.1007/s10563-023-09390-2
The conversion of ethanol and acetaldehyde to 1,3-butadiene has been an emerging process to produce key chemicals. The preparation of highly efficient catalysts and the understanding of reaction mechanism are current research priority. Herein, mesoporous silica framework confining zirconia (Zr-HMS) was prepared and act as catalyst for 1,3-butadiene production from ethanol and acetaldehyde. The prepared catalysts were characterized by Low-angle X-ray powder diffraction, transmission electron microscopy, N2 physical adsorption-desorption, X-ray photoelectron spectroscopy, Fourier transform infrared spectroscopy and UV–vis spectra. It has been shown that the Zr-HMS exhibits similar textural properties to supported catalyst (ZrO2/HMS). However, regardless of their comparable activities, higher 1,3-butadiene selectivity is obtained over Zr–HMS, which can be due to the different active zirconia species in two catalysts. Mesoporous framework confining character of Zr-HMS can achieve uniformly dispersed zirconia species. Further investigation toward the reaction process has presented new viewpoints for formation and consumption of some typical intermediates and byproducts, which will help to understand the reaction mechanism and construct efficient catalysts for conversion of ethanol and acetaldehyde to 1,3-butadiene.
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SCI Journal Division of the Chinese Academy of Sciences
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环境科学与生态学4区 ENERGY & FUELS 能源与燃料4区 Not Not
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16.30 18 Science Citation Index Expanded Not
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